

Comparative study of tert-Butyl methyl sulfide and its isomers

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A Comparative Analysis of **tert-Butyl Methyl sulfide** and Its Isomers: n-Butyl Methyl Sulfide, Isobutyl Methyl Sulfide, and sec-Butyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, synthesis, and applications of **tert-butyl methyl sulfide** and its structural isomers: n-butyl methyl sulfide, isobutyl methyl sulfide, and sec-butyl methyl sulfide. The information is supported by experimental data compiled from various sources to assist researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

The structural differences among the butyl group isomers (tert-butyl, n-butyl, isobutyl, and secbutyl) lead to variations in their physical properties. These properties are summarized in the table below.



Property	tert-Butyl Methyl Sulfide	n-Butyl Methyl Sulfide	Isobutyl Methyl Sulfide	sec-Butyl Methyl Sulfide
CAS Number	6163-64-0	628-29-5	5008-69-5	10359-64-5
Molecular Formula	C5H12S	C5H12S	C5H12S	C5H12S
Molecular Weight (g/mol)	104.21	104.21	104.21	104.21
Boiling Point (°C)	101-102[1][2]	122-123[3]	113.1[4]	116-117[5]
Melting Point (°C)	-	-97.85[3]	-109.1[4]	-105.69 (estimate)[5]
Density (g/mL at 25°C)	0.826[1]	0.843[6]	0.8293[4]	0.824[5]
Refractive Index (n20/D)	1.440[1]	1.448[6]	1.4410[4]	1.4450[5]

Synthesis and Reactivity

The most common method for synthesizing these thioethers is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a thiolate salt. The choice of reactants can influence the yield and purity of the desired isomer due to steric hindrance and competing elimination reactions.

General Experimental Protocol: Williamson Thioether Synthesis

This protocol provides a general procedure for the synthesis of butyl methyl sulfides. Specific amounts and reaction conditions may need to be optimized for each isomer.

Materials:

• Appropriate butyl halide (e.g., 2-chloro-2-methylpropane for **tert-butyl methyl sulfide**, 1-bromobutane for n-butyl methyl sulfide) or methyl halide (e.g., iodomethane).



- Appropriate thiol (e.g., methanethiol or butanethiol isomer).
- A strong base (e.g., sodium hydride, sodium hydroxide).
- Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF)).
- Quenching solution (e.g., saturated aqueous ammonium chloride).
- Organic solvent for extraction (e.g., diethyl ether).
- Drying agent (e.g., anhydrous magnesium sulfate).

Procedure:

- Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen thiol in the anhydrous solvent. Cool the solution in an ice bath. Add the strong base portion-wise to the stirred solution to form the thiolate salt.
- Nucleophilic Substitution: To the freshly prepared thiolate solution, add the corresponding
 alkyl halide dropwise while maintaining the cool temperature. After the addition is complete,
 allow the reaction mixture to warm to room temperature and stir for a specified time (typically
 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]
- Workup: Quench the reaction by slowly adding the quenching solution. Transfer the mixture
 to a separatory funnel and extract the product with an organic solvent. Wash the combined
 organic layers with brine, dry over a drying agent, and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain the pure thioether.

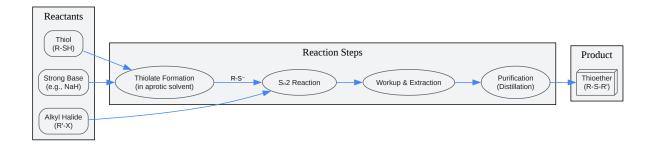
Considerations for Isomer Synthesis:

- n-Butyl Methyl Sulfide: Best prepared by reacting sodium methanethiolate with 1-bromobutane, as the primary alkyl halide is ideal for S_n2 reactions.[9]
- Isobutyl Methyl Sulfide: Similar to the n-butyl isomer, the reaction of sodium methanethiolate with 1-bromo-2-methylpropane is efficient.



- sec-Butyl Methyl Sulfide: The reaction of a thiolate with a secondary alkyl halide like 2-bromobutane can lead to a mixture of substitution (desired product) and elimination (butene isomers) products.[9] A more favorable route is the reaction of sodium sec-butanethiolate with a methyl halide (e.g., iodomethane), which minimizes the competing elimination reaction.
- **tert-Butyl Methyl Sulfide**: Synthesis via the S_n2 pathway is challenging due to the high steric hindrance of the tertiary carbon, which strongly favors elimination. The reaction of a thiolate with a tert-butyl halide will predominantly yield isobutylene. Therefore, alternative synthetic routes are often employed for this isomer.[9]

Below is a DOT script for a diagram illustrating the general synthetic workflow.



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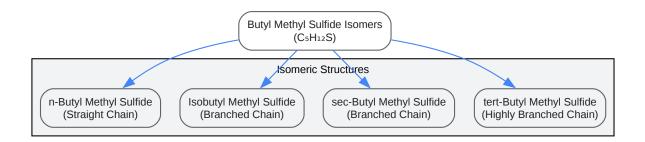
Caption: General workflow for the synthesis of thioethers via the Williamson reaction.

Structural Comparison

The connectivity of the butyl group is the defining structural difference among these isomers, which directly impacts their physical properties and reactivity.

Below is a DOT script illustrating the structural relationship of the isomers.





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Caption: Structural classification of butyl methyl sulfide isomers.

Applications

While sharing a common molecular formula, the distinct structures of these isomers lend them to different applications.

- **tert-Butyl Methyl Sulfide**: Due to its high sulfur content, it is utilized as an additive in the refining of Liquefied Petroleum Gas (LPG).[2] It also serves as a building block in organic synthesis.
- n-Butyl Methyl Sulfide: It is used as a specialty solvent and as an intermediate in the synthesis of other organic compounds.
- Isobutyl Methyl Sulfide: This isomer finds use as a solvent and as a flavoring agent in food products.[4] It is also used as an odorant in natural gas to aid in leak detection due to its strong, unpleasant odor.[4]
- sec-Butyl Methyl Sulfide: It is primarily used in organic synthesis and as an intermediate for the production of other chemicals.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these isomers. While a comprehensive comparative dataset is not available, representative data can be found in various chemical databases.



Isomer	Key Spectroscopic Features	
tert-Butyl Methyl Sulfide	¹ H NMR: A sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the three protons of the methyl group. Mass Spec: A prominent peak corresponding to the loss of a methyl group.[10][11][12]	
n-Butyl Methyl Sulfide	¹ H NMR: Shows distinct signals for the methyl and methylene groups of the n-butyl chain, with characteristic splitting patterns.[13]	
Isobutyl Methyl Sulfide	¹ H NMR: Exhibits a more complex splitting pattern due to the isobutyl group's structure.	
sec-Butyl Methyl Sulfide	¹ H NMR: Displays the most complex spectrum of the four isomers due to the chiral center and the presence of diastereotopic protons.	

Conclusion

The choice between **tert-butyl methyl sulfide** and its isomers depends heavily on the specific requirements of the intended application. The significant differences in their physical properties, stemming from their isomeric structures, influence their suitability for various roles, from fuel additives to flavoring agents. The synthetic route to these compounds is also a critical consideration, with steric hindrance playing a major role in the feasibility and efficiency of the Williamson thioether synthesis for the more branched isomers. This guide provides a foundational comparison to aid researchers in their selection and synthetic planning.

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